molecular formula C18H21NO3S2 B2703880 (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one CAS No. 608490-87-5

(E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one

Cat. No. B2703880
CAS RN: 608490-87-5
M. Wt: 363.49
InChI Key: SEAWLBUCZHCPCH-LFIBNONCSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities and are used in medicinal chemistry for drug design .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidinone ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur source. The allyloxy and methoxy groups on the benzylidene moiety might be introduced through etherification reactions .


Molecular Structure Analysis

The compound contains a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen. The benzylidene moiety is attached to the thiazolidinone ring and contains allyloxy and methoxy substituents. The sec-butyl group is also attached to the thiazolidinone ring .


Chemical Reactions Analysis

As a thiazolidinone derivative, this compound might undergo reactions typical for this class of compounds, such as ring-opening reactions or substitutions at the sulfur or nitrogen atoms. The allyloxy and methoxy groups might be susceptible to reactions typical for ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Supramolecular Structures and Synthetic Applications

Research on thiazolidinone derivatives, such as those examined by Delgado et al. (2005), reveals the significance of supramolecular structures in the realm of crystal engineering and materials science. The study explores hydrogen-bonded dimers, chains of rings, and sheets in four thiazolidinone compounds, showcasing the diverse molecular interactions and supramolecular architectures achievable with such scaffolds. This research underscores the utility of thiazolidinone derivatives in designing complex molecular structures, which could be relevant for developing new materials with specific optical, mechanical, or electronic properties (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Biological Activity and Potential Therapeutic Applications

Studies on thiazolidinone derivatives also highlight their biological significance. For instance, Sydorenko et al. (2022) describe the synthesis and antimicrobial screening of a thiazolidinone derivative, showcasing its potential against various bacterial strains. Such findings suggest that thiazolidinone derivatives, including those structurally related to "(E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one," could serve as valuable leads in the development of new antimicrobial agents (Sydorenko, Holota, Lozynskyi, Konechnyi, Horishny, Karkhut, Polovkovych, Karpenko, & Lesyk, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazolidinones are known to have various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

properties

IUPAC Name

(5E)-3-butan-2-yl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-5-9-22-14-8-7-13(10-15(14)21-4)11-16-17(20)19(12(3)6-2)18(23)24-16/h5,7-8,10-12H,1,6,9H2,2-4H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAWLBUCZHCPCH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC=C)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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